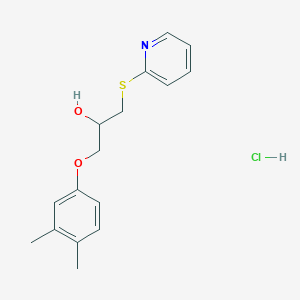

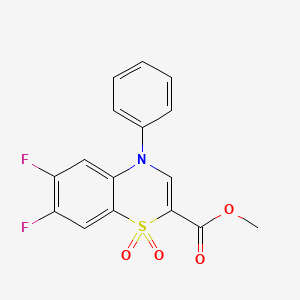

![molecular formula C12H15Cl2N5 B2794760 4-[5-(4-Chlorophenyl)tetrazol-2-yl]piperidine;hydrochloride CAS No. 2413878-69-8](/img/structure/B2794760.png)

4-[5-(4-Chlorophenyl)tetrazol-2-yl]piperidine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-[5-(4-Chlorophenyl)tetrazol-2-yl]piperidine;hydrochloride” is a chemical compound with the molecular formula C12H15Cl2N5 . It has a molecular weight of 300.19 .

Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . The most direct and convenient route to 5-substituted-1H-tetrazoles is [2+3]-cycloaddition between a nitrile and an azide .Molecular Structure Analysis

The molecular structure of “4-[5-(4-Chlorophenyl)tetrazol-2-yl]piperidine;hydrochloride” consists of 12 carbon atoms, 15 hydrogen atoms, 2 chlorine atoms, and 5 nitrogen atoms .Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat. They undergo reaction with few active metals and produce new compounds which are explosives to shocks .Physical And Chemical Properties Analysis

Tetrazoles are crystalline light yellow powders and odorless. They show melting point temperatures at 155–157°C. On heating, tetrazoles decompose and emit toxic nitrogen fumes .Wissenschaftliche Forschungsanwendungen

DNA Interaction and Cellular Staining

Compounds like Hoechst 33258, which share structural similarities with piperidine derivatives, are known for their strong binding to the minor groove of double-stranded B-DNA, specifically targeting AT-rich sequences. These compounds are widely utilized as fluorescent DNA stains for various biological applications, including chromosome and nuclear staining, and analysis of nuclear DNA content values through flow cytometry. Their ability to easily penetrate cells makes them valuable tools in plant cell biology and for investigating the molecular basis of DNA sequence recognition and binding (Issar & Kakkar, 2013).

Toxicological and Environmental Impact

Research into chlorophenols and similar chlorinated compounds, which may have structural or functional similarities with the specified compound, focuses on their toxicological impact and environmental fate. These compounds are identified as precursors to dioxins in chemical and thermal processes, including waste incineration. Their study provides insights into the formation pathways and environmental behavior of such compounds, highlighting the need for careful management and disposal practices to minimize ecological damage (Peng et al., 2016).

Neuropsychiatric Disorder Treatments

The role of arylpiperazine derivatives in treating neuropsychiatric disorders, including depression, psychosis, or anxiety, is a significant area of research. These derivatives, including compounds with chlorophenylpiperazine structures, undergo metabolic processes leading to the formation of 1-aryl-piperazines. These metabolites have diverse effects on serotonin and other neurotransmitter receptors, underlining the importance of arylpiperazine derivatives in the development of treatments for mental health disorders (Caccia, 2007).

Safety And Hazards

Zukünftige Richtungen

Tetrazoles and their derivatives play a very important role in medicinal and pharmaceutical applications. They have become an important synthon in the development of new drugs . Therefore, the future directions of “4-[5-(4-Chlorophenyl)tetrazol-2-yl]piperidine;hydrochloride” could be in the development of new drugs with enhanced biological activities.

Eigenschaften

IUPAC Name |

4-[5-(4-chlorophenyl)tetrazol-2-yl]piperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN5.ClH/c13-10-3-1-9(2-4-10)12-15-17-18(16-12)11-5-7-14-8-6-11;/h1-4,11,14H,5-8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFQZVKHJLHIQHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2N=C(N=N2)C3=CC=C(C=C3)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[5-(4-Chlorophenyl)tetrazol-2-yl]piperidine;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[7-(4-chlorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2794677.png)

![ethyl (2E)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoate](/img/structure/B2794679.png)

![S-{4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl} ethanethioate](/img/structure/B2794682.png)

![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2794686.png)

![(Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2794692.png)

![6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]hexanamide](/img/no-structure.png)

![6-[(3,4-dichlorophenyl)methyl]-3-sulfanylidene-2H-1,2,4-triazin-5-one](/img/structure/B2794697.png)

![Ethyl 4-[(15S)-12,14-dioxo-10-phenyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoate](/img/structure/B2794699.png)

![N-(2-ethoxyphenyl)-N'-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea](/img/structure/B2794700.png)